molecular formula C10H12N5O5PS B1662683 Rp-cAMPS triethylammonium salt CAS No. 73208-40-9

Rp-cAMPS triethylammonium salt

Número de catálogo: B1662683
Número CAS: 73208-40-9
Peso molecular: 345.27 g/mol
Clave InChI: SMPNJFHAPJOHPP-JOILOJCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Tipos de Reacciones

Sp-cAMPS principalmente experimenta reacciones típicas de nucleótidos cíclicos, incluyendo la fosforilación y la unión a las proteínas quinasas . Es resistente a la hidrólisis por las fosfodiesterasas, lo cual es una ventaja significativa sobre el cAMP natural .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en reacciones que involucran Sp-cAMPS incluyen cloruro de tiofosforilo para su síntesis y varios tampones para su estabilización y almacenamiento . El compuesto es estable en condiciones fisiológicas y puede almacenarse a -20°C durante períodos prolongados .

Principales Productos Formados

Los principales productos formados a partir de reacciones que involucran Sp-cAMPS son típicamente proteínas fosforiladas, ya que actúa como un activador de las proteínas quinasas . Esta activación conduce a una cascada de eventos de señalización aguas abajo dentro de la célula .

Aplicaciones en Investigación Científica

Sp-cAMPS se usa ampliamente en la investigación científica debido a su capacidad de activar las proteínas quinasas dependientes de cAMP. Sus aplicaciones incluyen:

Aplicaciones Científicas De Investigación

Actividad Biológica

Rp-cyclic adenosine monophosphate triethylammonium salt (Rp-cAMPS) is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is primarily utilized in biochemical research to study the role of cAMP in cellular signaling pathways, particularly its interaction with protein kinases. Due to its unique properties, including resistance to hydrolysis and its role as a competitive antagonist, Rp-cAMPS has become an essential tool for researchers investigating cAMP-dependent processes.

  • Chemical Formula : C₁₆H₂₇N₆O₅PS
  • Molecular Weight : 446.46 g/mol
  • Purity : ≥98%
  • IC50 Values :
    • PKA I: 6.05 µM
    • PKA II: 9.75 µM
  • Resistance : Hydrolysis by phosphodiesterases

Rp-cAMPS functions as a competitive antagonist of cAMP-dependent protein kinases (PKA), specifically isoforms I and II. By binding to the regulatory subunits of PKA, it prevents the activation that would typically occur in the presence of cAMP. This inhibition allows researchers to dissect the downstream effects of cAMP signaling in various physiological contexts.

Biological Activity

The biological activity of Rp-cAMPS has been extensively studied, revealing its significant impact on numerous cellular processes:

  • Inhibition of Protein Kinase A Activation : Rp-cAMPS effectively inhibits PKA activation, which is crucial for mediating effects on metabolism, gene expression, and cell proliferation .
  • Influence on Cellular Signaling Pathways : By blocking cAMP-PKA signaling, Rp-cAMPS alters the phosphorylation states of target proteins, influencing various downstream signaling pathways.
  • Behavioral Studies in Animal Models : In studies involving rats, administration of Rp-cAMPS has shown effects on attention and hyperactivity, suggesting its role in modulating cognitive functions through cAMP signaling pathways .

Table 1: Summary of Research Findings on Rp-cAMPS

Study ReferenceFindingsMethodology
Demonstrated competitive inhibition of PKA by Rp-cAMPS with IC50 values between 11-16 µM.In vitro assays
Indicated that inhibition of cAMP signaling in the mPFC leads to attention deficits and hyperactivity in rats.Behavioral testing
Confirmed that Rp-cAMPS acts as a cell-permeable antagonist affecting PKA activation.Pharmacological studies
Showed that Rp-cAMPS can impair acquisition but not expression of drug-induced conditioned activity in rats.Behavioral pharmacology

Case Study: Attention Deficits and Hyperactivity

A study examined the effects of Rp-cAMPS on attention-related behaviors in rats. The results indicated that administration of Rp-cAMPS led to significant attention deficits when compared to control groups. The research involved microinfusions into the medial prefrontal cortex (mPFC) and utilized a counterbalanced design to ensure reliability .

Advantages Over Other Compounds

Rp-cAMPS offers several advantages compared to other PKA inhibitors:

  • Stability : Its non-hydrolyzable phosphorothioate structure provides enhanced stability during experimental procedures.
  • Selectivity : The compound selectively blocks cAMP-PKA signaling, allowing for more precise modulation of cellular pathways compared to less selective inhibitors.

Q & A

Basic Research Questions

Q. What is the mechanism of action of Rp-cAMPS triethylammonium salt in inhibiting cAMP-dependent protein kinase (PKA)?

this compound acts as a cell-permeable, competitive antagonist of cAMP-induced PKA activation. It binds to the cAMP-binding sites on PKA regulatory subunits, preventing cAMP from activating the kinase. The Ki values for PKA I and II are 12.5 µM and 4.5 µM, respectively, indicating higher potency for PKA II . For experimental use, concentrations should be optimized based on these Ki values and validated via kinase activity assays (e.g., radiometric or fluorescence-based assays).

Q. How should Rp-cAMPS be stored and handled to ensure stability?

Store the compound at -20°C in a desiccated environment to prevent hydrolysis. Aliquot the powder to avoid repeated freeze-thaw cycles, which may degrade its activity. Always use gloves and protective equipment, as it is not intended for human use .

Q. What are the solubility properties of Rp-cAMPS, and how should stock solutions be prepared?

Rp-cAMPS has a solubility of up to 100 mM (44.65 mg/mL) in water. However, batch-to-batch variations in hydration may affect solubility. For precise preparation:

  • Calculate required mass using molecular weight (446.46 g/mol).
  • Dissolve in ultrapure water or saline for in vitro studies, or aqua ad injectabilia for in vivo applications. Vortex thoroughly and centrifuge to ensure homogeneity .

Q. How do researchers select appropriate concentrations for cellular studies?

Start with concentrations near the Ki values (e.g., 10–20 µM for PKA I, 5–10 µM for PKA II). Validate efficacy using PKA activity assays or downstream phosphorylation targets (e.g., CREB). Include controls with cAMP analogs (e.g., Sp-cAMPS) to confirm antagonism specificity .

Advanced Research Questions

Q. How can discrepancies between reported IC₅₀ and Ki values be addressed in experimental design?

The IC₅₀ (11–16 µM) reflects functional inhibition in cellular contexts, while Ki values (4.5–12.5 µM) are derived from binding assays. To reconcile these:

  • Use kinetic assays to measure direct PKA inhibition.
  • Account for cell permeability and intracellular degradation (e.g., via phosphodiesterase-resistant analogs). Compare results with structurally distinct PKA inhibitors (e.g., PKI 6-22 amide) .

Q. What methodologies optimize in vivo delivery of Rp-cAMPS in rodent models?

For intracranial administration (e.g., striatum or hippocampus):

  • Dissolve Rp-cAMPS in saline (100 mM) and infuse via cannula at 0.25 µL/min.
  • Include contralateral saline controls to assess localized effects. Post-infusion, maintain cannula placement for ≥3 minutes to prevent backflow .

Q. How can off-target effects be minimized when studying PKA inhibition?

  • Combine Rp-cAMPS with kinase-specific inhibitors (e.g., H89 for PKA) to confirm pathway specificity.
  • Use CRISPR/Cas9-mediated PKA knockout cells as negative controls.
  • Monitor cross-talk with Epac pathways using Epac-specific agonists/antagonists .

Q. What strategies ensure Rp-cAMPS stability during long-term neuronal culture experiments?

  • Replace media containing Rp-cAMPS every 24 hours to counteract potential degradation.
  • Validate stability via HPLC or mass spectrometry. Use phosphodiesterase inhibitors (e.g., IBMX) if endogenous hydrolysis is suspected .

Q. How does Rp-cAMPS interact with other cAMP pathway modulators (e.g., forskolin)?

Rp-cAMPS antagonizes cAMP-mediated PKA activation but does not inhibit cAMP production. In co-treatment experiments with forskolin (an adenylate cyclase activator):

  • Pre-treat cells with Rp-cAMPS for 30 minutes to block PKA before forskolin addition.
  • Measure cAMP levels via ELISA to confirm forskolin efficacy .

Q. What analytical methods resolve contradictory results in PKA antagonism across cell types?

  • Perform dose-response curves in each cell line to account for variable PKA isoform expression (PKA I vs. II).
  • Use isoform-specific antibodies in western blotting or siRNA knockdown to identify dominant isoforms.
  • Cross-validate with electrophysiology (e.g., AMPA receptor trafficking in neurons) to link PKA activity to functional outcomes .

Propiedades

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPNJFHAPJOHPP-JOILOJCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178316
Record name Adenosine-3',5'-cyclic phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23645-17-2
Record name Adenosine-3',5'-cyclic phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine-3',5'-cyclic phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rp-cAMPS triethylammonium salt
Reactant of Route 2
Reactant of Route 2
Rp-cAMPS triethylammonium salt
Reactant of Route 3
Rp-cAMPS triethylammonium salt
Reactant of Route 4
Rp-cAMPS triethylammonium salt
Reactant of Route 5
Rp-cAMPS triethylammonium salt
Reactant of Route 6
Rp-cAMPS triethylammonium salt

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.